1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone
Overview
Description
1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with appropriate acetylating agents under controlled conditions. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and acetyl chloride in the presence of a base such as pyridine . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes, such as enoyl-ACP reductase and dihydrofolate reductase, by binding to their active sites . This inhibition can disrupt essential metabolic pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
- N-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide : Shares a similar pyrrole core but with different substituents.
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides : Contains a pyrrole ring with acetyl and benzohydrazide groups.
Uniqueness: 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-10-17(13(4)21)18(14(5)22)11(2)19(10)16-8-6-7-15(9-16)12(3)20/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEQORFZJNWSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC(=C2)C(=O)C)C)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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